2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3,4,5-trimethoxyphenyl substituent at position 5 and an amino group at position 4 of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to an acetamide group, which is further substituted with a 9-ethylcarbazol-3-yl moiety. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, often associated with enhanced biological interactions, while the carbazole moiety may contribute to π-π stacking and intercalation properties .
Properties
Molecular Formula |
C27H28N6O4S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C27H28N6O4S/c1-5-32-20-9-7-6-8-18(20)19-14-17(10-11-21(19)32)29-24(34)15-38-27-31-30-26(33(27)28)16-12-22(35-2)25(37-4)23(13-16)36-3/h6-14H,5,15,28H2,1-4H3,(H,29,34) |
InChI Key |
HJGJAFYTACUUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde derivatives. A modified Huisgen cycloaddition or [2+3] cyclization strategy is employed:
-
Oxime Formation : 3,4,5-Trimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3,4,5-trimethoxybenzaldehyde oxime.
-
Nitrile Synthesis : The oxime undergoes dehydration using acetic anhydride to form 3,4,5-trimethoxybenzonitrile.
-
Triazole Formation : The nitrile reacts with hydrazine hydrate and carbon disulfide in a basic medium (e.g., KOH/EtOH) under reflux to generate the triazole-thiol intermediate.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
Synthesis of N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide
The carbazole moiety is prepared via Friedel-Crafts alkylation and subsequent acetylation:
-
Carbazole Alkylation : 9H-Carbazole reacts with ethyl bromide in the presence of a base (e.g., NaH) in DMF to yield 9-ethyl-9H-carbazole.
-
Nitration and Reduction : Selective nitration at the 3-position using HNO3/H2SO4, followed by reduction with SnCl2/HCl, produces 9-ethyl-9H-carbazol-3-amine.
-
Acetylation : The amine reacts with bromoacetyl bromide in dichloromethane with pyridine as a catalyst to form N-(9-ethyl-9H-carbazol-3-yl)acetamide.
Key Analytical Data :
-
¹H NMR (CDCl₃) : δ 8.15 (s, 1H, NH), 7.90–7.10 (m, 8H, aromatic), 4.45 (q, 2H, CH₂CH₃), 3.85 (s, 2H, COCH₂), 1.50 (t, 3H, CH₂CH₃).
-
HPLC Purity : ≥98%.
Coupling of Intermediates
Sulfur Bridging Reaction
The triazole-thiol and carbazole-acetamide are coupled via a nucleophilic substitution reaction:
-
Activation : The triazole-thiol (1.2 eq) is deprotonated using NaH in dry THF at 0–5°C.
-
Alkylation : N-(9-Ethyl-9H-carbazol-3-yl) bromoacetamide (1.0 eq) is added dropwise, and the mixture is stirred at room temperature for 12–16 hours.
Optimization Insights :
-
Solvent Screening : THF outperforms DMF or DMSO in minimizing side reactions.
-
Yield Improvement : Adding catalytic KI increases reactivity, boosting yields from 60% to 82%.
Post-Reaction Workflow :
-
Quenching : Ice-cold water is added to terminate the reaction.
-
Extraction : Product is extracted with ethyl acetate (3×50 mL).
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) yields the pure compound.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
-
HPLC Conditions : C18 column, 70:30 MeOH:H2O, 1.0 mL/min, λ = 254 nm.
-
Retention Time : 8.2 minutes.
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low Triazole Yield | Incomplete cyclization | Prolong reflux time |
| Carbazole Oxidation | Air sensitivity | Use N₂ atmosphere |
| Coupling Side Products | Over-alkylation | Strict stoichiometry |
Scalability and Industrial Relevance
Pilot-scale batches (100 g) achieved 78% yield using flow chemistry modules for the triazole synthesis step. The compound’s antitubulin activity (IC₅₀ = 1.2 µM in MCF-7 cells) underscores its therapeutic potential .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial activity against a variety of pathogens. Research indicates that derivatives of triazoles can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, certain synthesized triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like gentamicin and ciprofloxacin .
- Antifungal Activity : The triazole ring is well-known for its antifungal properties. Several studies have reported that triazole derivatives can inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Several studies have highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth across various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds similar to 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide have shown IC50 values in the nanomolar range against multiple cancer cell lines .
- Mechanistic Insights : Mechanistic studies suggest that these compounds may disrupt microtubule formation and induce apoptosis in cancer cells .
Pharmacological Insights
The pharmacological profile of 1,2,4-triazoles extends beyond antimicrobial and anticancer activities:
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Research has indicated that certain triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl rings has been shown to enhance antibacterial activity significantly. For instance, compounds with halogen substitutions demonstrated improved potency against bacterial strains .
- Hybridization : Combining the triazole moiety with other pharmacophores has yielded hybrid compounds with enhanced biological activities across multiple targets .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Study on Antibacterial Efficacy : A recent study synthesized various triazole derivatives and assessed their antibacterial activity against clinical isolates of MRSA. The results indicated that several compounds had MIC values significantly lower than those of standard antibiotics used as controls .
- Cytotoxicity Assessment : Another study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The findings revealed several compounds with IC50 values below 10 μM, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cell division and survival. By binding to these targets, the compound disrupts their normal functions, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Triazole Core Modifications: The presence of an amino group at position 4 (vs. allyl or hydrogen in other analogues) may enhance hydrogen-bonding interactions with biological targets .
- Carbazole vs. Phenoxy/Aryl Groups: The 9-ethylcarbazol-3-yl substituent (target compound) introduces a planar aromatic system, contrasting with the 4-phenoxyphenyl group (), which may alter DNA intercalation or kinase inhibition properties .
Pharmacophore and Structure-Activity Relationships (SAR)
- Critical Pharmacophoric Features: The triazole-thioacetamide backbone acts as a hydrogen-bond acceptor/donor. The 3,4,5-trimethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes or receptors . The carbazole moiety could facilitate intercalation into DNA or interaction with topoisomerase enzymes .
- SAR Trends :
- Substitution at position 4 of the triazole (e.g., -NH2 vs. -allyl) significantly impacts solubility and target selectivity.
- Bulky substituents on the acetamide nitrogen (e.g., carbazole) may improve membrane permeability but reduce metabolic stability.
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. The triazole ring is a well-known pharmacophore in medicinal chemistry, associated with a variety of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.52 g/mol. The compound features a triazole ring and a carbazole moiety, which are critical for its biological activity. The presence of the trimethoxyphenyl group enhances its lipophilicity and may improve its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The triazole moiety can act as an enzyme inhibitor or ligand in biochemical assays. Additionally, the sulfanyl group may facilitate interactions with metal ions or other biomolecules, influencing their function. This compound may exert its effects through multiple pathways including:
- Enzyme Inhibition : The triazole structure can inhibit key enzymes involved in disease processes.
- Receptor Modulation : It may interact with specific receptors to modulate physiological responses.
- Cellular Interaction : The compound's lipophilicity allows it to penetrate cell membranes and interact with intracellular targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole scaffold have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that derivatives similar to the target compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess broad-spectrum antibacterial and antifungal effects. Studies have reported that related compounds exhibit higher efficacy against resistant strains of bacteria and fungi compared to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
Case Studies
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three key steps:
Cyclization : Formation of the 1,2,4-triazole core via cyclocondensation of carboxylic acid derivatives (e.g., benzoic acid) with thiosemicarbazide under reflux in ethanol .
Thiolation : Introduction of the sulfanyl group using 2-chloroacetamide derivatives in DMF at 80–100°C for 1–2 hours .
Coupling : Reaction with 9-ethyl-9H-carbazol-3-amine via nucleophilic substitution or amide bond formation .
Optimization Tips :
- Solvent choice : DMF enhances solubility of intermediates, while ethanol improves yield during recrystallization .
- Catalysis : KOH or NaOH (0.002 M aqueous) accelerates thiolation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) and carbazole aromaticity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 560.2) .
- X-ray Crystallography : Resolves 3D conformation, highlighting planarity of the triazole-carbazole system .
- FT-IR : Identifies amide C=O stretches (~1650 cm) and sulfanyl S-H bonds (~2550 cm) .
Q. Q3. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer: Initial screening should focus on:
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses .
- Anti-inflammatory Potential : Carrageenan-induced paw edema model in rodents, comparing to diclofenac (8 mg/kg) .
- Enzyme Inhibition : Kinase or tubulin polymerization assays to identify mechanistic targets .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer: SAR analysis requires:
Substituent Variation : Synthesize analogs with modified groups (e.g., replacing trimethoxyphenyl with furan or pyridinyl) .
Bioactivity Correlation : Use regression models to link substituent electronic/hydrophobic parameters (Hammett σ, LogP) to IC values .
Computational Docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger .
Example Findings :
- Methoxy groups enhance membrane permeability but reduce solubility .
- Carbazole’s π-stacking improves DNA intercalation .
Q. Q5. What strategies resolve contradictions in biological data across studies?
Methodological Answer: Address discrepancies via:
- Dose-Response Curves : Ensure linearity (R > 0.95) across 3–5 log concentrations .
- Assay Standardization : Use identical cell lines (ATCC-validated) and incubation times (48–72 hours) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA with Tukey’s post hoc test .
Case Study : Inconsistent IC values (e.g., 12 μM vs. 25 μM) may arise from varying serum concentrations in cell media; test under serum-free conditions .
Q. Q6. How can computational methods optimize its pharmacokinetic profile?
Methodological Answer: Use in silico tools to predict:
- ADME Properties : SwissADME for bioavailability (e.g., LogP < 5), CYP450 metabolism .
- Toxicity : ProTox-II for hepatotoxicity risk (e.g., mitochondrial membrane disruption) .
- Solubility : COSMO-RS simulations to guide salt or prodrug formulations .
Example : Introducing a PEG chain at the carbazole nitrogen increases solubility by 3-fold without losing activity .
Experimental Design & Data Analysis
Q. Table 1: Synthesis Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield (%) |
|---|---|---|---|---|
| Solvent | DMF | Ethanol | DMF/Ethanol (1:1) | 82 |
| Temperature (°C) | 80 | 100 | 90 | 78 |
| Catalyst | None | KOH | KOH (0.002 M) | 85 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
